8-Bromo-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine

Synthetic chemistry Cross-coupling C–Br reactivity

8-Bromo-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine (CAS 1595650-07-9, C9H10BrNS, MW 244.15) is a bicyclic heterocycle consisting of a benzene ring fused to a saturated 1,4-thiazepine ring with a bromine atom at the 8-position. The compound is a member of the 1,4-benzothiazepine scaffold family, a privileged structure in medicinal chemistry that has yielded clinically approved calcium channel blockers (diltiazem), ileal bile acid transport inhibitors (elobixibat), and ryanodine receptor modulators (JTV-519).

Molecular Formula C9H10BrNS
Molecular Weight 244.15 g/mol
Cat. No. B12951714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine
Molecular FormulaC9H10BrNS
Molecular Weight244.15 g/mol
Structural Identifiers
SMILESC1CNC2=C(C=C(C=C2)Br)SC1
InChIInChI=1S/C9H10BrNS/c10-7-2-3-8-9(6-7)12-5-1-4-11-8/h2-3,6,11H,1,4-5H2
InChIKeyVXEQECFYQPEZIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine – Technical Baseline for Scientific Procurement


8-Bromo-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine (CAS 1595650-07-9, C9H10BrNS, MW 244.15) is a bicyclic heterocycle consisting of a benzene ring fused to a saturated 1,4-thiazepine ring with a bromine atom at the 8-position . The compound is a member of the 1,4-benzothiazepine scaffold family, a privileged structure in medicinal chemistry that has yielded clinically approved calcium channel blockers (diltiazem), ileal bile acid transport inhibitors (elobixibat), and ryanodine receptor modulators (JTV-519) [1]. The 8-bromo substitution confers distinct electronic (Hammett σ_m = 0.39 for Br vs. σ_m = 0.37 for Cl, σ_m = 0.34 for F) and steric properties (van der Waals radius: Br 1.85 Å vs. Cl 1.75 Å vs. F 1.47 Å vs. H 1.20 Å) and serves as a synthetic handle for transition-metal-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Ullmann) that are precluded in non-halogenated analogs [2]. Commercial availability is documented at ≥97–98% purity from multiple suppliers .

Brominated heterocyclic building block for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) as synthetic handle
1,4-Benzothiazepine scaffold with quantified electronic (Hammett σ_m = 0.39) and steric (vdW 1.85 Å) tuning
Supports SAR-driven multiparameter optimization (lipophilicity, basicity, halogen bonding) across CNS and GPCR programs

Why 8-Bromo-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine Cannot Be Replaced by Generic In-Class Analogs


Within the 2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine series, the identity and position of the aromatic substituent critically determine pharmacological target engagement, synthetic reactivity, and downstream derivatization potential. The 8-bromo substituent provides a unique combination of moderate electron-withdrawing character and a reactive C–Br bond amenable to Pd-catalyzed cross-coupling [1]. In contrast, the 8-H analog lacks both the electronic tuning and the synthetic handle [2]. The 8-chloro analog (e.g., clentiazem series) exhibits different steric and lipophilic profiles (Cl van der Waals radius 1.75 Å vs. Br 1.85 Å; πCl = 0.71 vs. πBr = 0.86) that alter target binding kinetics [3]. The 8-fluoro analog offers a smaller steric footprint and distinct metabolic stability profile [4]. Positional isomers such as 7-bromo-2,3,4,5-tetrahydro-1,5-benzothiazepine (CAS 201987-37-3) possess a different ring fusion pattern (1,5- vs. 1,4-benzothiazepine) that fundamentally alters molecular geometry and pharmacophore recognition [5]. These physicochemical and reactivity differences render simple in-class substitution scientifically invalid for SAR-driven programs.

8-H analog No halogen handle Lacks cross-coupling reactivity and electronic/steric modulation; cannot serve as synthetic intermediate.
8-Cl analog Lower coupling reactivity ~50× slower oxidative addition to Pd(0) and distinct lipophilicity (π 0.71 vs 0.86) may shift SAR and synthetic route efficiency.
8-F analog Inert to Pd(0), distinct profile Essentially unreactive in cross-coupling; smaller steric footprint and lower ClogP (~1.8) alter target engagement profiles.
7-Br positional isomer Different ring fusion 1,5- vs. 1,4-benzothiazepine geometry fundamentally changes pharmacophore recognition and SAR interpretation.

Quantitative Differentiation Evidence: 8-Bromo-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine vs. Closest Analogs


C–Br Bond Dissociation Energy Enables Selective Cross-Coupling vs. 8-Chloro Analog

The C–Br bond in 8-Bromo-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine has a bond dissociation energy (BDE) of approximately 281 kJ/mol, compared with ~327 kJ/mol for C–F, ~338 kJ/mol for C–Cl, and ~464 kJ/mol for C–H (aromatic), ranked by oxidative addition reactivity to Pd(0) as Ar–I > Ar–Br > Ar–Cl ≫ Ar–F [1]. Quantitatively, the relative rate of oxidative addition of PhBr vs. PhCl to Pd(PPh₃)₂ is approximately 50:1 [2]. This enables selective, high-yielding Suzuki-Miyaura and Buchwald-Hartwig couplings under mild conditions (e.g., 60–80 °C, 1–2 mol% Pd) without competing C–Cl activation in mixed-halogen substrates, making the 8-bromo derivative the preferred aryl halide partner when both bromo and chloro substituents are present in a synthetic sequence [1].

C–Br Bond Reactivity
Cross-study comparable
BDE ≈ 281 kJ/mol; Oxidative addition ~50× faster than C–Cl
Enables chemoselective Pd coupling under mild conditions.
Pd(PPh₃)₂ system; Ar–Br vs Ar–Cl rate ratio ~50:1
Synthetic chemistry Cross-coupling C–Br reactivity

Lipophilicity (ClogP) Tuning for CNS Multiparameter Optimization vs. 8-H, 8-Cl, and 8-F Analogs

The calculated logP (ClogP) for 8-Bromo-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine is estimated at 2.8, compared with the 8-chloro analog (ClogP ~2.4), the 8-fluoro analog (ClogP ~1.8), the 8-methyl analog (ClogP ~2.5), and the unsubstituted parent (ClogP ~1.9) [1]. In CNS drug discovery, the optimal ClogP range for blood-brain barrier penetration lies between 2 and 4, with bromine's larger π constant (0.86) providing a finely graded lipophilicity increase relative to chlorine (0.71), fluorine (0.14), and hydrogen (0.00) [2]. This positions the 8-bromo derivative uniquely within a narrow lipophilicity window that balances passive permeability (Papp) with acceptable metabolic stability, whereas the 8-chloro analog may under-deliver on permeability and the 8-iodo analog risks excessive lipophilicity-associated promiscuity and solubility deficits [3].

Lipophilicity Tuning
Class-level inference
ClogP ≈ 2.8 (Δ +0.4 vs 8-Cl, +1.0 vs 8-F)
Fine-tuned CNS MPO range; Br provides distinct lipophilicity increment.
Calculated using XLogP3; π(Br)=0.86 vs π(Cl)=0.71
Medicinal chemistry CNS drug design Lipophilicity

Steric Bulk and Conformational Restriction vs. 8-Hydrogen Analog

The van der Waals radius of the 8-bromo substituent (1.85 Å) is 0.65 Å larger than hydrogen (1.20 Å) and 0.38 Å larger than fluorine (1.47 Å) [1]. The A-value (conformational free energy difference) for bromine on a cyclohexane ring is 0.38–0.48 kcal/mol, compared with 0.43–0.53 kcal/mol for chlorine, 0.15 kcal/mol for fluorine, and 0.00 kcal/mol for hydrogen [2]. While not directly applicable to the non-cyclohexane benzothiazepine scaffold, these A-values provide a validated rank-order of steric demand: the 8-bromo substituent introduces measurable steric hindrance that can modulate ligand-protein binding through shape complementarity. In the context of 1,4-benzothiazepine-based GPCR or ion channel ligands, the 8-bromo group may occupy a sub-pocket inaccessible to smaller substituents (H, F) but avoid the excessive steric clash of iodine (van der Waals radius 1.98 Å) [3].

Steric Bulk
Class-level inference
vdW radius 1.85 Å, A-value 0.38–0.48 kcal/mol
Intermediate steric probe; fills sub-pockets inaccessible to H/F.
Bondi radii; A-values in cyclohexane solvent
Structural biology Ligand design Steric effects

Halogen Bonding Potential for Protein-Ligand Interactions vs. 8-H and 8-Alkyl Analogs

The 8-bromo substituent on 2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine possesses a positive electrostatic potential region (σ-hole) along the C–Br bond axis that enables halogen bonding (XB) with Lewis bases (e.g., backbone carbonyl oxygens, carboxylate side chains) in protein binding sites [1]. The calculated σ-hole magnitude for aryl bromides (VS,max ≈ 15–20 kcal/mol) exceeds that of aryl chlorides (VS,max ≈ 5–10 kcal/mol) and aryl fluorides (negligible σ-hole), while aryl iodides exhibit even larger magnitudes (VS,max ≈ 25–30 kcal/mol) that may introduce directionality too rigid for optimal binding [2]. The halogen bond distance for C–Br⋯O═C interactions is typically 2.8–3.2 Å, with interaction energies of 1.2–3.0 kcal/mol, contributing to binding affinity gains of 10–100-fold when replacing a C–H contact at the same position [3]. This establishes the 8-bromo derivative as a superior halogen bond donor compared with 8-Cl or 8-F but more geometrically forgiving than 8-I.

Halogen Bonding
Class-level inference
σ-hole VS,max ≈ 15–20 kcal/mol; affinity gain 10–100× vs C–H
Balanced XB donor; stronger than Cl, more forgiving than I.
DFT B3LYP/6-31G*; CSD survey data
Structure-based drug design Halogen bonding Molecular recognition

Electronic Modulation of the Thiazepine Ring pKa vs. 8-Electron-Donating Analogs

The 8-bromo substituent exerts an electron-withdrawing effect via induction (σI = 0.44) and weak resonance (σR = −0.17) on the fused benzene ring, which is transmitted to the secondary amine nitrogen in the thiazepine ring [1]. Applying the Hammett equation, the predicted pKa shift of the thiazepine NH relative to the 8-H analog is −0.42 pKa units (calculated as ρ × σ_m using ρ = −0.92 for anilinium-type deprotonation and σ_m(Br) = 0.39 + 0.07 for transmission through the fused ring) [2]. In comparison, the 8-methoxy analog (σ_p = −0.27) would increase the pKa by approximately +0.25 units. This shift in basicity alters the protonation state at physiological pH: the 8-bromo derivative bears a lower fraction of protonated amine (calculated % protonation at pH 7.4: ~8% vs. ~15% for the 8-H analog, assuming base pKa ≈ 8.0), affecting solubility, membrane permeability, and receptor binding electrostatics [3].

Amine Basicity Shift
Class-level inference
Predicted ΔpKa ≈ −0.42; % protonation ~8% at pH 7.4
Lowers NH ionization; affects permeability and binding electrostatics.
Hammett ρ=−0.92; σ_m(Br)=0.39
Physical organic chemistry Amine basicity Hammett analysis

Validated Application Scenarios for 8-Bromo-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine


Medicinal Chemistry: CNS Penetrant Lead Optimization Requiring Fine-Tuned Lipophilicity

In CNS drug discovery programs where the 1,4-benzothiazepine scaffold serves as a core pharmacophore, the 8-bromo derivative is the preferred intermediate when the target ClogP window (2–4) demands a lipophilicity increment of +0.4 to +1.0 log units relative to the 8-H or 8-F parent. The quantifiable ClogP of 2.8 [1] places the compound within the optimal CNS MPO range, while the 8-chloro analog (ClogP ~2.4) may fall short of permeability thresholds and the 8-iodo analog risks excessive lipophilicity-associated toxicity [2]. This makes the 8-bromo derivative the rational procurement choice for CNS-targeted libraries where ClogP fine-tuning is essential.

Synthetic Chemistry: Sequential Cross-Coupling Route Design Requiring Chemoselective C–Br Activation

In multi-step synthetic routes that install two different aryl substituents on the benzothiazepine core, the 8-bromo derivative serves as the optimal intermediate due to the ~50-fold faster oxidative addition of C–Br to Pd(0) relative to C–Cl [1]. This chemoselectivity enables the first cross-coupling to occur at the 8-position under mild Pd-catalyzed conditions without disturbing a chloro substituent elsewhere on the scaffold, followed by a second, higher-temperature coupling at the C–Cl site. This sequential strategy is precluded with the 8-H analog (no handle), the 8-Cl analog (lower reactivity), or the 8-F analog (essentially inert to Pd(0)) [2].

Structure-Based Drug Design: Halogen Bond-Driven Affinity Optimization

When protein crystallography reveals a backbone carbonyl oxygen positioned 2.8–3.2 Å from the 8-position of a bound benzothiazepine ligand, the 8-bromo derivative is the rational procurement choice to exploit halogen bonding for affinity gains of 10–100-fold [1]. The σ-hole magnitude of C–Br (VS,max ≈ 15–20 kcal/mol) provides sufficient interaction energy without the excessive geometric constraint of C–I (VS,max ≈ 25–30 kcal/mol) or the weak/nonexistent halogen bonding of C–Cl and C–F [2]. This scenario is particularly relevant for kinase, GPCR, and nuclear receptor targets where halogen bonding has been validated as a design strategy .

Physical Organic Chemistry: Hammett SAR Studies of Amine Basicity

In systematic SAR campaigns evaluating the effect of 8-position substitution on thiazepine NH basicity, the 8-bromo derivative provides a well-defined electron-withdrawing probe (σ_m = 0.39) with a predicted pKa reduction of ~0.42 units relative to the 8-H baseline [1]. This positions it as an essential member of a Hammett series alongside 8-OCH3 (electron-donating, pKa increase) and 8-NO2 (strongly electron-withdrawing, pKa decrease) [2]. The altered protonation state at physiological pH directly impacts solubility, permeability, and target binding electrostatics, making the 8-bromo derivative an indispensable tool for correlating amine ionization state with pharmacological outcome .

Application
Selection Property
Validation Focus
CNS Penetrant Lead Optimization
Lipophilicity within CNS MPO range (reported ClogP ~2.8)
Permeability-metabolic stability balance; MPO desirability score
Sequential Cross-Coupling Route Design
C–Br chemoselective oxidative addition (~50× faster than C–Cl)
Synthetic sequence yield; orthogonal functionalization without protecting groups
Halogen Bond-Driven Affinity Optimization
σ-hole magnitude (~15–20 kcal/mol) enabling C–Br⋯O=C interactions
Binding affinity shift (10–100× reported); co-crystal structure confirmation
Hammett SAR of Amine Basicity
Electron-withdrawing probe (σ_m=0.39) with predicted pKa reduction
Ionization state at physiological pH; correlation with target binding electrostatics
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